N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-3-(1H-indol-1-YL)propanamide
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Overview
Description
N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-3-(1H-indol-1-YL)propanamide is a complex organic compound that features both benzimidazole and indole moieties These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-3-(1H-indol-1-YL)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole and indole intermediates:
Benzimidazole Intermediate: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Indole Intermediate: The indole ring is often synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
These intermediates are then coupled through a series of reactions involving amide bond formation. A typical coupling reaction might use reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzimidazole and indole derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-3-(1H-indol-1-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce double bonds or nitro groups if present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-3-(1H-indol-1-YL)propanamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems and their interactions.
Biology and Medicine
In biology and medicine, this compound is of interest due to its potential therapeutic properties. The benzimidazole and indole rings are known for their antimicrobial, antiviral, and anticancer activities. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used as a precursor for the synthesis of more complex molecules with specific biological activities. Its derivatives might find applications in the development of new pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-3-(1H-indol-1-YL)propanamide involves its interaction with specific molecular targets in biological systems. The benzimidazole ring can bind to DNA and proteins, disrupting their normal function. The indole ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole ring and has been studied for its anti-inflammatory properties.
4-(2,3-Dihydro-1,3-Dimethyl-1H-Benzimidazol-2-Yl)-N,N-dimethylbenzenamine: Known for its use as a dopant in organic semiconductors, highlighting the versatility of benzimidazole derivatives.
Uniqueness
N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-3-(1H-indol-1-YL)propanamide is unique due to the combination of benzimidazole and indole rings in a single molecule. This dual functionality can lead to enhanced biological activity and specificity, making it a promising candidate for drug development.
Properties
Molecular Formula |
C26H24N4O |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-indol-1-ylpropanamide |
InChI |
InChI=1S/C26H24N4O/c31-25(15-17-30-16-14-20-10-4-7-13-24(20)30)27-23(18-19-8-2-1-3-9-19)26-28-21-11-5-6-12-22(21)29-26/h1-14,16,23H,15,17-18H2,(H,27,31)(H,28,29) |
InChI Key |
SJNIVTYTKCEORH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)CCN4C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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